molecular formula C19H38O2 B1622824 2-Methylbutyl myristate CAS No. 93805-23-3

2-Methylbutyl myristate

Cat. No.: B1622824
CAS No.: 93805-23-3
M. Wt: 298.5 g/mol
InChI Key: FRHCPJSPAUFBEH-UHFFFAOYSA-N
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Description

2-Methylbutyl myristate is an ester compound formed from the reaction of 2-methylbutanol and tetradecanoic acid Esters are known for their pleasant aromas and are often used in the fragrance and flavor industries

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methylbutyl myristate can be synthesized through the esterification reaction between 2-methylbutanol and tetradecanoic acid. The reaction typically requires an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to drive the reaction to completion. The general reaction is as follows:

Tetradecanoic acid+2-Methylbutanol2-Methylbutyl tetradecanoate+Water\text{Tetradecanoic acid} + \text{2-Methylbutanol} \rightarrow \text{this compound} + \text{Water} Tetradecanoic acid+2-Methylbutanol→2-Methylbutyl tetradecanoate+Water

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous esterification processes using fixed-bed reactors. The use of solid acid catalysts, such as ion-exchange resins, can enhance the efficiency and yield of the reaction. The product is then purified through distillation and other separation techniques to obtain the desired ester.

Chemical Reactions Analysis

Types of Reactions:

    Hydrolysis: 2-Methylbutyl myristate can undergo hydrolysis in the presence of water and an acid or base catalyst to yield 2-methylbutanol and tetradecanoic acid.

    Reduction: The ester can be reduced to its corresponding alcohols using reducing agents like lithium aluminum hydride.

    Transesterification: This reaction involves the exchange of the ester group with another alcohol, producing a different ester and alcohol.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride in anhydrous conditions.

    Transesterification: Alcohol and a catalyst such as sodium methoxide.

Major Products:

    Hydrolysis: 2-Methylbutanol and tetradecanoic acid.

    Reduction: 2-Methylbutanol and tetradecanol.

    Transesterification: A different ester and alcohol depending on the reactants used.

Scientific Research Applications

2-Methylbutyl myristate has various applications in scientific research:

    Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.

    Biology: Investigated for its potential role in biological systems and its interactions with enzymes.

    Medicine: Explored for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed in the body.

    Industry: Utilized in the production of fragrances, flavors, and as a plasticizer in polymer chemistry.

Mechanism of Action

The mechanism of action of 2-Methylbutyl myristate primarily involves its hydrolysis to release 2-methylbutanol and tetradecanoic acid. The ester bond is cleaved by the action of esterases or under acidic or basic conditions. The released alcohol and acid can then participate in various biochemical pathways.

Comparison with Similar Compounds

    Methyl tetradecanoate: An ester formed from methanol and tetradecanoic acid.

    Ethyl tetradecanoate: An ester formed from ethanol and tetradecanoic acid.

    Butyl tetradecanoate: An ester formed from butanol and tetradecanoic acid.

Comparison: 2-Methylbutyl myristate is unique due to the presence of the 2-methylbutyl group, which imparts different physical and chemical properties compared to other esters. For example, it may have a different boiling point, solubility, and reactivity due to the branched structure of the 2-methylbutyl group.

Properties

CAS No.

93805-23-3

Molecular Formula

C19H38O2

Molecular Weight

298.5 g/mol

IUPAC Name

2-methylbutyl tetradecanoate

InChI

InChI=1S/C19H38O2/c1-4-6-7-8-9-10-11-12-13-14-15-16-19(20)21-17-18(3)5-2/h18H,4-17H2,1-3H3

InChI Key

FRHCPJSPAUFBEH-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCC(=O)OCC(C)CC

Canonical SMILES

CCCCCCCCCCCCCC(=O)OCC(C)CC

93805-23-3

Origin of Product

United States

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